molecular formula C7H8N2O5S B13752971 Benzoic acid, 2-hydrazino-4-sulfo- CAS No. 77734-51-1

Benzoic acid, 2-hydrazino-4-sulfo-

Cat. No.: B13752971
CAS No.: 77734-51-1
M. Wt: 232.22 g/mol
InChI Key: OYDYLEBWNAYHMY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydrazino-4-sulfo- is an organic compound with the molecular formula C7H8N2O5S It is a derivative of benzoic acid, featuring a hydrazino group at the second position and a sulfonic acid group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydrazino-4-sulfo- typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzoic acid, 2-hydrazino-4-sulfo- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of sulfonation, reduction, and hydrazination, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydrazino-4-sulfo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: The hydrazino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzoic acids, and other functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydrazino-4-sulfo- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with cellular components. These interactions can result in antimicrobial, antioxidant, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydrazino-: Similar structure but with the hydrazino group at the fourth position.

    Benzoic acid, 2-amino-4-sulfo-: Similar structure but with an amino group instead of a hydrazino group.

    Benzoic acid, 2-hydroxy-4-sulfo-: Similar structure but with a hydroxy group instead of a hydrazino group.

Uniqueness

Benzoic acid, 2-hydrazino-4-sulfo- is unique due to the presence of both hydrazino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

77734-51-1

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

2-hydrazinyl-4-sulfobenzoic acid

InChI

InChI=1S/C7H8N2O5S/c8-9-6-3-4(15(12,13)14)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14)

InChI Key

OYDYLEBWNAYHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)NN)C(=O)O

Origin of Product

United States

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